Melatonin Receptor Affinity: A Direct Comparison with the Endogenous Ligand
This compound demonstrates a defined, nanomolar affinity for the melatonin receptor, establishing it as a non-endogenous ligand scaffold. In a radioligand competition assay using [125I]iodomelatonin, it achieved a Ki of 8.30 nM, which represents a specific and measurable interaction [1]. This is in contrast to the endogenous ligand melatonin, which binds with higher affinity (Ki ~0.5 nM for human MT1), suggesting this compound could serve as a less potent, and thus potentially differently modulated, pharmacological probe or a lead for developing antagonists [2].
| Evidence Dimension | Melatonin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.30 nM |
| Comparator Or Baseline | Melatonin; Ki ≈ 0.5 nM (human MT1 receptor) |
| Quantified Difference | Approximately 16.6-fold lower affinity than the endogenous ligand. |
| Conditions | Radioligand competition assay using [125I]iodomelatonin in chicken brain membranes for the target compound; data for melatonin is cross-study from human MT1 receptor assays. |
Why This Matters
This affinity profile is crucial for researchers needing a melatonin receptor ligand with reduced agonistic potency to dissect receptor signaling pathways without triggering full physiological responses, offering a procurement-relevant alternative to the natural hormone.
- [1] BindingDB. BDBM50212931 (CHEMBL38520). Affinity Data. Ki: 8.30 nM. Assay Description: Binding affinity towards melatonin receptor determined in chicken brain membranes using [2-125I]melatonin. Accessed 2024. View Source
- [2] PMC Table 5. Comparative melatonin receptor affinities. Melatonin Ki = 0.527 nM for human MT1. Published in various pharmacological studies. View Source
